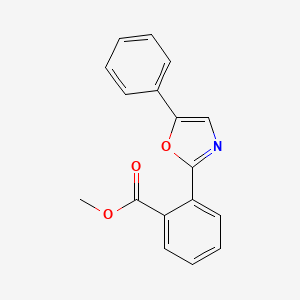
2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring containing an oxygen atom, which makes them highly reactive
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane typically involves the reaction of 3,4-dibutoxyphenyl derivatives with 2,2,2-trichloroethyl precursors under specific conditions. Common methods include:
Epoxidation Reactions: Using peracids like m-chloroperbenzoic acid (m-CPBA) to convert alkenes to epoxides.
Halohydrin Formation: Reacting alkenes with halogens and then treating with a base to form the epoxide.
Industrial Production Methods
Industrial production may involve large-scale epoxidation processes using continuous flow reactors to ensure high yield and purity. Catalysts such as titanium silicalite-1 (TS-1) may be used to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction reactions may lead to the opening of the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions, amines, thiols.
Major Products
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
科学的研究の応用
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Pharmaceuticals: Potential use in drug development due to its reactive epoxide group.
Materials Science: Used in the production of polymers and resins with specific properties.
作用機序
The mechanism of action of 2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications.
類似化合物との比較
Similar Compounds
Styrene Oxide: Another epoxide with a phenyl group.
Epichlorohydrin: An epoxide with a chloromethyl group.
Cyclohexene Oxide: An epoxide with a cyclohexyl group.
Uniqueness
2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane is unique due to the presence of both dibutoxyphenyl and trichloroethyl groups, which may impart specific reactivity and properties not found in other epoxides.
特性
CAS番号 |
58993-50-3 |
|---|---|
分子式 |
C18H25Cl3O3 |
分子量 |
395.7 g/mol |
IUPAC名 |
2-(3,4-dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane |
InChI |
InChI=1S/C18H25Cl3O3/c1-3-5-9-22-15-8-7-14(11-16(15)23-10-6-4-2)17(13-24-17)12-18(19,20)21/h7-8,11H,3-6,9-10,12-13H2,1-2H3 |
InChIキー |
XTEQVPZGURKJRB-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C2(CO2)CC(Cl)(Cl)Cl)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


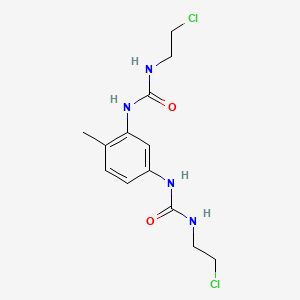
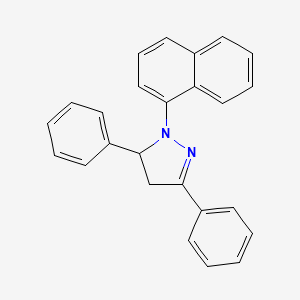
![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
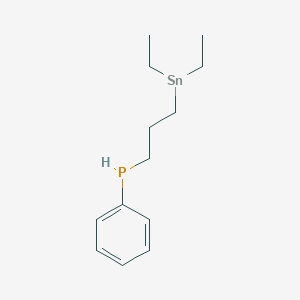

![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
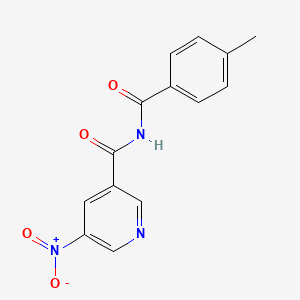
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
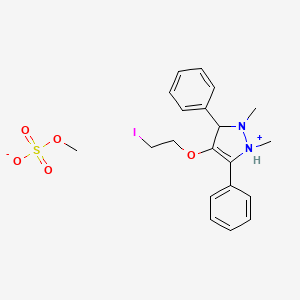
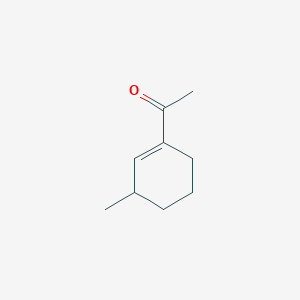
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)


